An In-Depth Technical Guide to 2-Nitro-p-tolyl disulfide: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Nitro-p-tolyl disulfide: Synthesis, Properties, and Applications
Introduction
2-Nitro-p-tolyl disulfide, with the chemical formula C₁₄H₁₂N₂O₄S₂, is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1] Its structure, featuring a disulfide bond and nitro groups on aromatic rings, imparts unique reactivity and properties that are of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. The nitro group, a potent electron-withdrawing moiety, and the cleavable disulfide linkage are key functional groups that define the molecule's chemical behavior and potential applications.[2][3] This guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential applications of 2-Nitro-p-tolyl disulfide, tailored for researchers, scientists, and professionals in drug development.
Synthesis of 2-Nitro-p-tolyl disulfide
The synthesis of 2-Nitro-p-tolyl disulfide is most commonly achieved through the reaction of 4-Chloro-3-nitrotoluene with a sulfurizing agent.[1] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the disulfide anion acts as the nucleophile, displacing the chloride from the aromatic ring. The electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating the reaction.
Causality Behind Experimental Choices
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Starting Material : 4-Chloro-3-nitrotoluene is an ideal precursor. The chlorine atom is a good leaving group, and its departure is facilitated by the activating effect of the adjacent nitro group. The nitration of 4-chlorotoluene typically yields a mixture of 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene, from which the desired isomer can be separated.[4]
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Sulfur Reagent : Sodium disulfide (Na₂S₂) is the reagent of choice for introducing the disulfide bond. It is typically prepared in situ from sodium sulfide (Na₂S) and elemental sulfur. This approach is cost-effective and allows for control over the stoichiometry of the reaction.
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Solvent : An alcoholic solvent, such as ethanol, is commonly used. It effectively dissolves the reactants and facilitates the reaction by promoting the solubility of the ionic sodium disulfide.
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Temperature : The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Heating under reflux is a standard procedure to maintain a constant temperature.
Experimental Protocol: Synthesis from 4-Chloro-3-nitrotoluene
This protocol is adapted from established methods for the synthesis of aromatic disulfides.
Step 1: Preparation of Sodium Disulfide Solution
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In a round-bottomed flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol.
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Add finely powdered elemental sulfur to the solution.
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Heat the mixture under reflux until all the sulfur has dissolved, resulting in a dark brownish-red solution of sodium disulfide.
Step 2: Reaction with 4-Chloro-3-nitrotoluene
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In a separate, larger round-bottomed flask, dissolve 4-Chloro-3-nitrotoluene in ethanol.
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Slowly add the prepared sodium disulfide solution to the 4-Chloro-3-nitrotoluene solution while stirring. An exothermic reaction may occur, so the addition should be controlled.
-
After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion.
Step 3: Isolation and Purification of 2-Nitro-p-tolyl disulfide
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the crude product and wash it with water to remove inorganic salts, such as sodium chloride.
-
Further wash the solid with a small amount of cold ethanol to remove any unreacted starting material.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure 2-Nitro-p-tolyl disulfide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Nitro-p-tolyl disulfide.
Properties of 2-Nitro-p-tolyl disulfide
A thorough understanding of the physicochemical properties of 2-Nitro-p-tolyl disulfide is essential for its application in further research and development.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | [1] |
| Molecular Weight | 336.39 g/mol | [1] |
| Appearance | Yellowish crystalline solid | Inferred from related compounds |
| Melting Point | 73.5-74 °C | ChemicalBook |
| Boiling Point | 480.6 ± 45.0 °C (Predicted) | ChemicalBook |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
Spectroscopic Data
The structural elucidation of 2-Nitro-p-tolyl disulfide is confirmed through various spectroscopic techniques. While specific spectra are proprietary to databases, the availability of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data has been documented.[5][6][7]
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, C-N stretching, S-S disulfide stretching, and aromatic C-H and C=C vibrations.
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NMR (Nuclear Magnetic Resonance) Spectroscopy:
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¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns indicative of the substitution pattern on the tolyl rings.
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¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons attached to the nitro and sulfur groups.
-
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can be used to further verify its structure.
Chemical Reactivity
The chemical reactivity of 2-Nitro-p-tolyl disulfide is dominated by the disulfide bond and the nitro-substituted aromatic rings.
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Reduction of the Disulfide Bond: The S-S bond is susceptible to cleavage by reducing agents, such as thiols, phosphines, or metal hydrides, to yield the corresponding 2-nitro-p-toluenethiol. This reactivity is fundamental to the role of disulfides in dynamic covalent chemistry and biological systems.[8][9]
-
Thiol-Disulfide Exchange: The disulfide can participate in thiol-disulfide exchange reactions, a reversible process that is crucial in protein folding and the function of redox-active molecules.[8][10]
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Reactivity of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[11] This transformation opens up pathways to a wide range of other functional groups and is a common strategy in the synthesis of pharmaceuticals and other fine chemicals.
Potential Applications
While specific, large-scale industrial applications of 2-Nitro-p-tolyl disulfide are not extensively documented, its structure suggests significant potential in several areas of research and development.
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Intermediate in Organic Synthesis: It serves as a building block for more complex molecules. The disulfide can be cleaved and the resulting thiol functionalized, or the nitro groups can be reduced and transformed into other functionalities, making it a versatile intermediate.
-
Drug Development: Nitroaromatic compounds have a long history in medicine, exhibiting a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[2][12][13][14][15] The bio-reductive activation of the nitro group is often a key step in their mechanism of action. 2-Nitro-p-tolyl disulfide could be explored as a scaffold for the development of novel therapeutic agents.
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Materials Science: The disulfide bond allows for the creation of dynamic polymers and materials. The reversible nature of the S-S bond can be utilized to develop self-healing materials, stimuli-responsive gels, and drug-delivery systems.
Safety Information
2-Nitro-p-tolyl disulfide should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.
-
Hazard Codes: Xi (Irritant)
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Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)
Conclusion
2-Nitro-p-tolyl disulfide is a compound with significant potential stemming from its unique molecular architecture. The synthetic route from 4-Chloro-3-nitrotoluene is a practical and well-understood process. Its characterized physical and chemical properties, particularly the reactivity of the disulfide and nitro functional groups, make it a valuable tool for chemists in academia and industry. Further exploration of this molecule and its derivatives is likely to yield novel applications in drug discovery, advanced materials, and specialized organic synthesis.
References
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Rice, D. R., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(21), 6692. Available at: [Link]
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Black, S. P., Sanders, J. K. M., & Stefankiewicz, A. R. (2013). Disulfide exchange: exposing supramolecular reactivity through dynamic covalent chemistry. Chemical Society Reviews, 43(6), 1861-1872. Available at: [Link]
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ResearchGate. (n.d.). Timeline showing the nitroaromatic drugs approved until 2023. Retrieved from [Link]
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Noriega-Iribe, F. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available at: [Link]
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Barbier, B., et al. (1998). Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamide. Journal of the Chemical Society, Perkin Transactions 2, (5), 1095-1100. Available at: [Link]
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Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 16(2). Available at: [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1). Available at: [Link]
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Antonello, S., et al. (2006). Formation and Cleavage of Aromatic Disulfide Radical Anions. Journal of the American Chemical Society, 128(49), 15884-15894. Available at: [Link]
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Singh, R., & Whitesides, G. M. (1994). Effects of Aromatic Thiols on Thiol−Disulfide Interchange Reactions That Occur during Protein Folding. The Journal of Organic Chemistry, 59(15), 4143-4148. Available at: [Link]
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ResearchGate. (n.d.). Standard reduction potentials of alkyl and aromatic disulfides. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of p-tolyl-disulfide. Retrieved from [Link]
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ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]
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